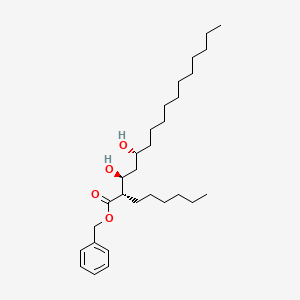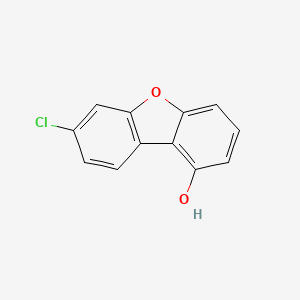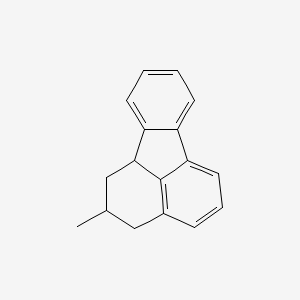![molecular formula C9H11N3O2 B11825095 [(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)
[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxyacetophenone semicarbazone is a chemical compound with the molecular formula C9H11N3O2. It is a derivative of semicarbazone, formed by the condensation reaction between 2’-hydroxyacetophenone and semicarbazide. This compound is known for its crystalline structure and has been studied for its various chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-hydroxyacetophenone semicarbazone typically involves the reaction of 2’-hydroxyacetophenone with semicarbazide hydrochloride in the presence of an acidic catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’-hydroxyacetophenone semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Hydroxyacetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Applications De Recherche Scientifique
2’-Hydroxyacetophenone semicarbazone has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 2’-hydroxyacetophenone semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, copper complexes of this compound have shown cytotoxicity against cancer cells by inducing oxidative stress and apoptosis . The compound’s ability to chelate metal ions also plays a crucial role in its antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
Salicylaldehyde Semicarbazone: Similar in structure but derived from salicylaldehyde.
2-Hydroxynaphthaldehyde Semicarbazone: Derived from 2-hydroxynaphthaldehyde and exhibits similar coordination properties.
Uniqueness: 2’-Hydroxyacetophenone semicarbazone is unique due to its specific structural features, such as the presence of a hydroxyl group at the ortho position relative to the acetophenone moiety. This structural aspect enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
Clé InChI |
SLSXRIZAOSGASD-WDZFZDKYSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/C1=CC=CC=C1O |
SMILES canonique |
CC(=NNC(=O)N)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)




![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)





![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)
